![molecular formula C18H12N2O2 B12612355 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918413-58-8](/img/structure/B12612355.png)
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound known for its vibrant color properties and stability. This compound is part of the diketopyrrolopyrrole (DPP) family, which is widely used in various applications due to its excellent thermal and photochemical stability .
准备方法
The synthesis of 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of succinic anhydride with aniline derivatives under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrolo[3,4-c]pyrrole core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are useful in electronic applications.
Substitution: Substitution reactions, particularly at the phenyl rings, can introduce various functional groups, enhancing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used as a pigment in paints, inks, and plastics due to its color strength and stability.
作用机制
The mechanism by which 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with light and its ability to form stable radicals. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its photochemical properties . In biological systems, it can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions .
相似化合物的比较
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique compared to other similar compounds due to its combination of stability, color properties, and versatility in chemical reactions. Similar compounds include:
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another member of the DPP family with similar properties but different substitution patterns.
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use in electronic applications due to its unique electronic properties.
1,4-Bis(4-(dimethylboryl)phenyl)-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole: A derivative with enhanced electroluminescent properties.
These comparisons highlight the unique attributes of this compound, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
918413-58-8 |
|---|---|
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
2,5-diphenylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-16-12-20(14-9-5-2-6-10-14)18(22)15(16)11-19(17)13-7-3-1-4-8-13/h1-12H |
InChI 键 |
QNRWIBUEFQDGOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C3C(=CN(C3=O)C4=CC=CC=C4)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
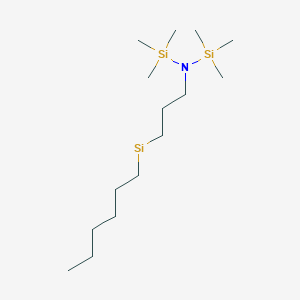
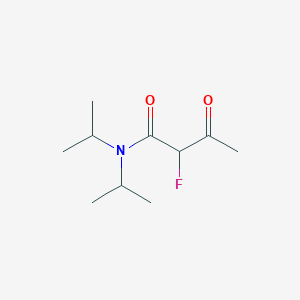
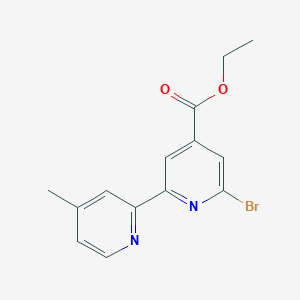
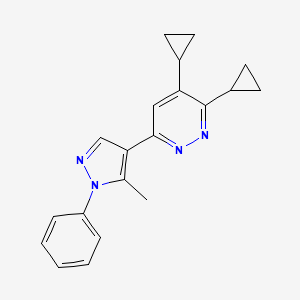
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)

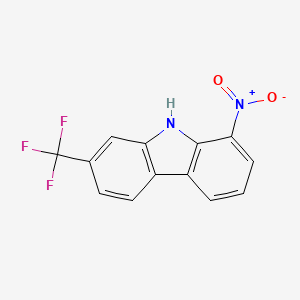
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
